molecular formula C19H21N7O6 B12425846 Dihydrofolic acid-d4

Dihydrofolic acid-d4

Cat. No.: B12425846
M. Wt: 447.4 g/mol
InChI Key: OZRNSSUDZOLUSN-ALIZGMTFSA-N
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Description

Dihydrofolic acid-d4 is a deuterated form of dihydrofolic acid, a derivative of folic acid (vitamin B9). It is an important intermediate in the biosynthesis of purines, pyrimidines, and certain amino acids. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and enzyme mechanisms due to its stability and traceability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydrofolic acid-d4 can be synthesized through the reduction of folic acid using deuterated reducing agents. The process typically involves the following steps:

    Reduction of Folic Acid: Folic acid is reduced to dihydrofolic acid using a deuterated reducing agent such as deuterated sodium borohydride (NaBD4) in a suitable solvent like deuterated water (D2O).

    Purification: The resulting this compound is purified using chromatographic techniques to remove any impurities and unreacted starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reduction: Large quantities of folic acid are reduced using deuterated reducing agents in industrial reactors.

    Isolation and Purification: The product is isolated and purified using large-scale chromatographic methods to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Dihydrofolic acid-d4 undergoes various chemical reactions, including:

    Reduction: It can be further reduced to tetrahydrofolic acid-d4 using deuterated reducing agents.

    Oxidation: It can be oxidized back to folic acid under specific conditions.

    Substitution: It can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions

    Reducing Agents: Deuterated sodium borohydride (NaBD4), deuterated lithium aluminum hydride (LiAlD4).

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Solvents: Deuterated water (D2O), deuterated methanol (CD3OD).

Major Products

    Tetrahydrofolic Acid-d4: Formed by the reduction of this compound.

    Folic Acid: Formed by the oxidation of this compound.

Scientific Research Applications

Dihydrofolic acid-d4 is widely used in scientific research due to its stability and traceability. Some of its applications include:

    Metabolic Pathway Studies: Used to trace metabolic pathways and understand the role of folic acid derivatives in cellular processes.

    Enzyme Mechanism Studies: Used to study the mechanisms of enzymes such as dihydrofolate reductase.

    Drug Development: Used in the development of antifolate drugs for the treatment of cancer and bacterial infections.

    Isotope Labeling: Used as an isotope-labeled compound in mass spectrometry and nuclear magnetic resonance (NMR) studies.

Mechanism of Action

Dihydrofolic acid-d4 exerts its effects by acting as a substrate for the enzyme dihydrofolate reductase. The enzyme catalyzes the reduction of this compound to tetrahydrofolic acid-d4, which is essential for the synthesis of purines, pyrimidines, and certain amino acids. This process is crucial for DNA and RNA synthesis, making this compound an important compound in cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Dihydrofolic Acid: The non-deuterated form of dihydrofolic acid-d4.

    Tetrahydrofolic Acid: The fully reduced form of dihydrofolic acid.

    Folic Acid: The oxidized form of dihydrofolic acid.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide stability and traceability in scientific studies. This makes it particularly useful in metabolic and enzyme mechanism studies, where precise tracking of the compound is required.

Properties

Molecular Formula

C19H21N7O6

Molecular Weight

447.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H21N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t12-/m0/s1/i1D,2D,3D,4D

InChI Key

OZRNSSUDZOLUSN-ALIZGMTFSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])NCC2=NC3=C(NC2)N=C(NC3=O)N)[2H]

Canonical SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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